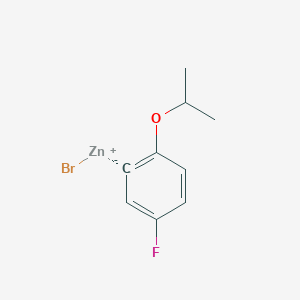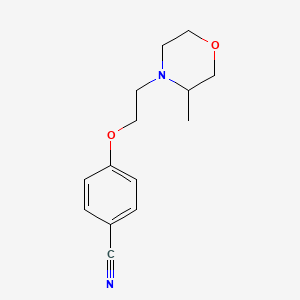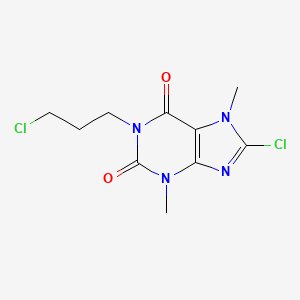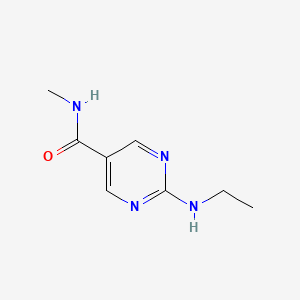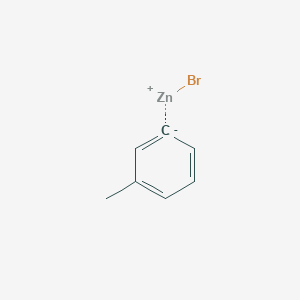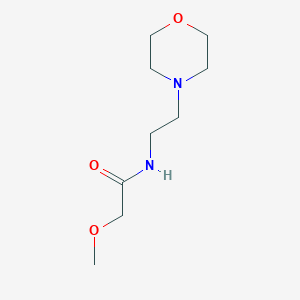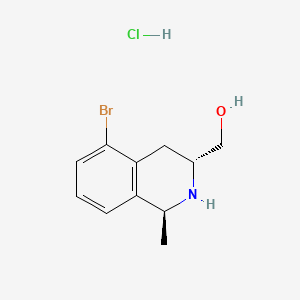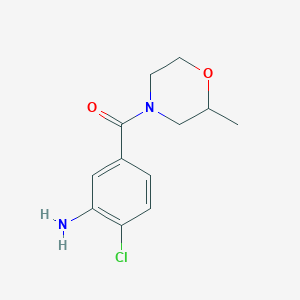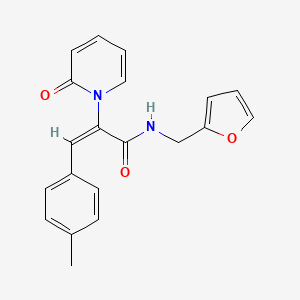
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridinone Moiety: This step may involve the use of a coupling reagent to link the pyridinone group to the enamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.
Reduction: Reduction reactions could target the double bond in the enamide group.
Substitution: The furan and phenyl rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Polymer Synthesis: It might be used as a monomer or additive in the synthesis of specialty polymers.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the pyridinone moiety.
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide: Lacks the pyridinone moiety but has a similar structure.
Uniqueness
The presence of the pyridinone moiety in (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Propiedades
Fórmula molecular |
C20H18N2O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-16(10-8-15)13-18(22-11-3-2-6-19(22)23)20(24)21-14-17-5-4-12-25-17/h2-13H,14H2,1H3,(H,21,24)/b18-13+ |
Clave InChI |
XFGBVYJQKROLHN-QGOAFFKASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/N3C=CC=CC3=O |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)N3C=CC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


